N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C21H21N5O5S and its molecular weight is 455.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases, such as aurora kinase a (aurka), which plays a crucial role in cell cycle regulation .
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle, particularly the g2/m phase . This suggests that the compound may interact with pathways involved in cell cycle regulation.
Result of Action
The compound’s action results in the inhibition of certain kinases, leading to an accumulation of cells in the G2/M phase of the cell cycle . This can trigger apoptosis, or programmed cell death, which is often a desirable outcome in the treatment of cancer .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-30-13-8-9-14(15(10-13)31-2)23-16(27)11-32-21-25-18(22)17(20(29)26-21)24-19(28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHLQPCZABWNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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